1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a phenyl ring substituted with methoxy groups and a hydroxy-methoxy-methylpropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea typically involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative. The reaction conditions often include:
- Solvent: Common solvents include dichloromethane or tetrahydrofuran.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
- Use of large-scale reactors.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a precursor for drug development.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxypropyl)urea: Similar structure but lacks the methoxy group on the side chain.
1-(2,3-Dimethoxyphenyl)-3-(2-methylpropyl)urea: Similar structure but lacks the hydroxy group on the side chain.
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is unique due to the presence of both methoxy and hydroxy groups on the side chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-14(18,9-19-2)8-15-13(17)16-10-6-5-7-11(20-3)12(10)21-4/h5-7,18H,8-9H2,1-4H3,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFPZNJQSNPXST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C(=CC=C1)OC)OC)(COC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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